![molecular formula C9H17NO5 B069549 (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 174282-86-1](/img/structure/B69549.png)
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly known as Boc-Ser(OiPr)-OH, is a derivative of serine, an amino acid that is essential for protein synthesis. Boc-Ser(OiPr)-OH is widely used in chemical synthesis, particularly in the preparation of peptides and proteins. It is also used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds.
Wirkmechanismus
Boc-Ser(OiPr)-OH does not have a specific mechanism of action, as it is primarily used as a building block in the synthesis of peptides and proteins. However, Boc-Ser(OiPr)-OH can affect the structure and function of various biomolecules, which can in turn affect the behavior of biological systems.
Biochemische Und Physiologische Effekte
Boc-Ser(OiPr)-OH does not have any significant biochemical or physiological effects on its own, as it is primarily used as a building block in the synthesis of peptides and proteins. However, peptides and proteins synthesized using Boc-Ser(OiPr)-OH can have a variety of biochemical and physiological effects, depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Ser(OiPr)-OH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it can be used to prepare a wide variety of peptides and proteins. It is also stable and can be stored for long periods of time. However, Boc-Ser(OiPr)-OH has some limitations. It can be expensive to synthesize or purchase, and it may not be suitable for use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Boc-Ser(OiPr)-OH. One area of interest is the development of new methods for synthesizing and purifying Boc-Ser(OiPr)-OH and other amino acid derivatives. Another area of interest is the development of new peptides and proteins that can be used for therapeutic purposes. Additionally, researchers may continue to study the structure and function of various biomolecules using peptides and proteins synthesized using Boc-Ser(OiPr)-OH.
Synthesemethoden
Boc-Ser(OiPr)-OH can be synthesized using a variety of methods, including the Fmoc/tBu strategy, the Boc/tBu strategy, and the Boc/HOBt strategy. In the Fmoc/tBu strategy, serine is first protected with the Fmoc group, and then the hydroxyl group is protected with the tBu group. The Fmoc group is then removed, and the tBu group is replaced with the Boc group. The resulting Boc-Ser(OiPr)-OH can be purified using column chromatography or other methods.
Wissenschaftliche Forschungsanwendungen
Boc-Ser(OiPr)-OH is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds. For example, Boc-Ser(OiPr)-OH can be used as a building block in the synthesis of peptides and proteins, which can be used to study the structure and function of various biomolecules. Boc-Ser(OiPr)-OH can also be used to study the effects of various compounds on biological systems, such as enzymes, receptors, and ion channels.
Eigenschaften
CAS-Nummer |
174282-86-1 |
|---|---|
Produktname |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid |
Molekularformel |
C9H17NO5 |
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
ZIMQJAVPQRKBTD-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



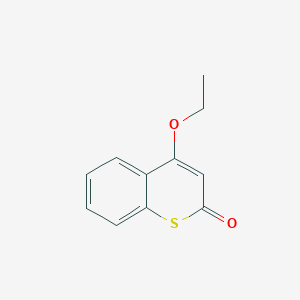
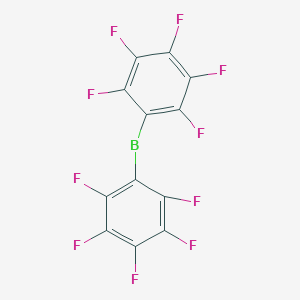
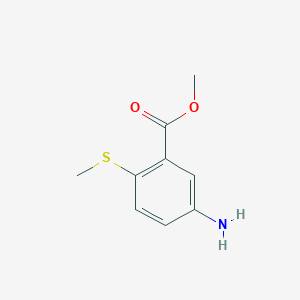
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
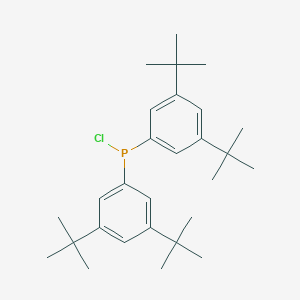
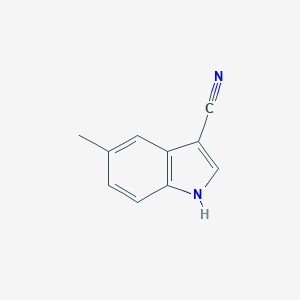
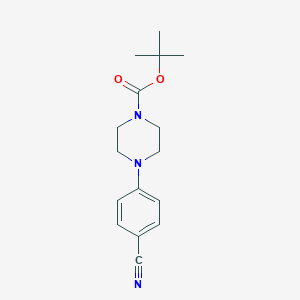
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
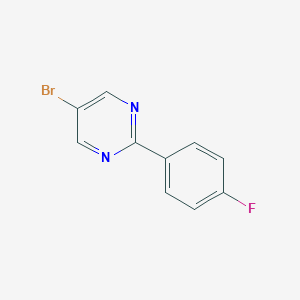
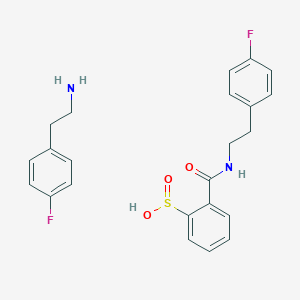
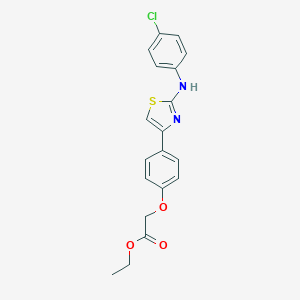
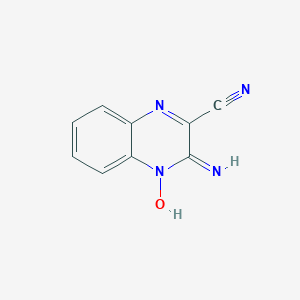
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)